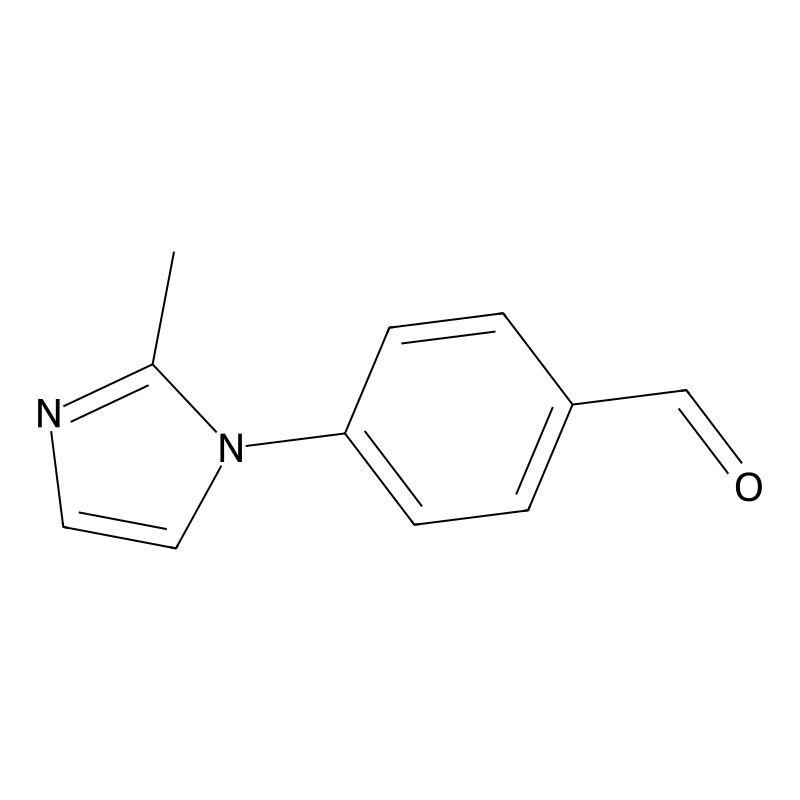

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It features a benzaldehyde group substituted with a 2-methyl-1H-imidazol-1-yl moiety. This compound is characterized by its aromatic properties and the presence of both nitrogen and oxygen heteroatoms, which contribute to its chemical reactivity and potential biological activity. The compound is identified by the CAS number 88427-96-7 and is known for its applications in various fields, including medicinal chemistry and material science .

Potential as a Scaffolding Molecule

The molecule contains an imidazole ring, a common functional group found in many biologically active molecules. This suggests 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde might serve as a scaffold for developing new drugs []. Scaffold molecules provide a core structure around which modifications can be made to target specific biological processes.

Structural Similarity to Other Imidazole-Containing Molecules

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde shares some structural features with existing drugs containing imidazole rings. For instance, some antifungal medications possess similar imidazole groups []. This similarity raises the possibility that 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde could be explored for antifungal activity.

- Condensation Reactions: It can undergo condensation with various nucleophiles, resulting in the formation of imines or other derivatives.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation Reactions: The imidazole ring can be oxidized, affecting its reactivity and biological properties .

The biological activity of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has been explored in several studies:

- Antimicrobial Properties: Compounds containing imidazole rings often exhibit antimicrobial activity. This specific compound may show effectiveness against various bacterial strains due to the imidazole moiety's ability to interact with biological targets.

- CYP Inhibition: Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential interactions in pharmacokinetics .

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves:

- Reaction of Benzaldehyde with 2-Methylimidazole: A common method is to react benzaldehyde with 2-methylimidazole under acidic conditions, which facilitates the formation of the desired product through nucleophilic substitution.

- Use of Catalysts: Catalysts such as Lewis acids can enhance the reaction rate and yield.

- Isolation and Purification: After synthesis, the compound is usually purified through recrystallization or chromatography techniques .

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications:

- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting infections or metabolic pathways.

- Material Science: Its unique chemical structure makes it suitable for developing novel materials with specific electronic or optical properties.

- Biochemical Research: Used in proteomics and other biochemical studies due to its ability to form stable complexes with proteins .

Several compounds share structural similarities with 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 | 0.98 |

| 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | 914348-86-0 | 0.90 |

| 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | 86193208 | 0.80 |

| 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | 87083748 | 0.80 |

Uniqueness

What sets 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde apart from these similar compounds is primarily its unique substitution pattern on the benzene ring, which influences its reactivity and biological properties. The presence of the methyl group on the imidazole ring enhances its lipophilicity, potentially affecting its pharmacokinetic profile compared to other imidazole derivatives .

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is systematically classified as a heteroaromatic aldehyde with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 grams per mole. The compound is officially registered under Chemical Abstracts Service number 88427-96-7, providing a unique identifier for regulatory and research purposes. The IUPAC nomenclature follows standard organic chemistry conventions, where the benzaldehyde core structure is substituted at the para position with a 2-methyl-1H-imidazol-1-yl group.

The structural architecture of this compound features a planar benzene ring bearing an aldehyde functional group at position 1, with the imidazole substituent attached at position 4. The imidazole ring itself contains a methyl group at position 2, which significantly influences the compound's electronic properties and reactivity patterns. According to crystallographic data, the canonical SMILES representation is CC1=NC=CN1C2=CC=C(C=C2)C=O, providing a concise structural description for computational applications.

The molecular geometry reveals important structural features that dictate the compound's chemical behavior. The imidazole ring adopts a planar configuration, allowing for effective conjugation with the benzene ring system. The aldehyde carbonyl group extends the conjugated system, creating an extended π-electron network that enhances the molecule's electrophilic character. Spectroscopic analysis indicates characteristic absorption patterns, with the aldehyde proton appearing at approximately 10 parts per million in proton nuclear magnetic resonance spectroscopy, while aromatic protons typically appear as multiplet signals between 7.5 and 8.3 parts per million.

The compound demonstrates notable physicochemical properties that reflect its structural composition. The presence of both the imidazole nitrogen atoms and the aldehyde oxygen creates multiple sites for hydrogen bonding interactions, contributing to its moderate solubility in polar solvents. The electron-donating nature of the 2-methyl substituent on the imidazole ring enhances the electron density at the aldehyde carbon, increasing its electrophilic character and reactivity toward nucleophilic addition reactions.

Historical Context in Heterocyclic Chemistry

The development of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is intimately connected to the broader historical evolution of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This groundbreaking discovery established the foundation for an entire class of heterocyclic compounds that would prove essential in biological systems and pharmaceutical development.

The nomenclature "imidazole" was subsequently coined in 1887 by the German chemist Arthur Rudolf Hantzsch, reflecting the growing understanding of this heterocyclic system's unique properties. During the late 19th and early 20th centuries, researchers began recognizing the widespread occurrence of imidazole rings in natural products, particularly in amino acids such as histidine and related biologically active compounds like histamine. This recognition sparked intensive research into imidazole derivatives and their potential therapeutic applications.

The evolution from simple imidazole to complex derivatives like 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde represents a significant advancement in synthetic methodology and pharmaceutical chemistry. Throughout the 20th century, numerous synthetic approaches were developed for constructing imidazole rings, including the renowned Debus-Radziszewski reaction, the Phillips-Ladenburg reaction, and the van Leusen reaction. These methodological advances enabled chemists to prepare increasingly sophisticated imidazole derivatives with specific substitution patterns and functional groups.

The introduction of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of N-arylated imidazoles, making compounds like 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde more accessible to researchers. These modern synthetic techniques addressed many limitations of earlier methods, including harsh reaction conditions, extended reaction times, and unsatisfactory yields that had previously hindered the exploration of imidazole chemistry.

The historical significance of imidazole derivatives in medicinal chemistry cannot be overstated, as they have contributed to the development of numerous blockbuster pharmaceuticals. From the early antifungal agents to modern anticancer drugs, imidazole-containing compounds have demonstrated remarkable therapeutic potential across diverse disease categories. This rich history provides the context for understanding why compounds like 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde continue to attract significant research attention in contemporary pharmaceutical development.

Role in Contemporary Organic Synthesis

4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde occupies a central position in modern organic synthesis, serving as both a synthetic intermediate and a building block for complex pharmaceutical molecules. The compound's synthetic importance is exemplified by its role in the preparation of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor used in treating chronic myelogenous leukemia. In this synthesis, the compound demonstrates superior regioselectivity compared to traditional synthetic approaches, providing single regioisomer products with yields exceeding 90 percent under optimized palladium-catalyzed conditions.

Contemporary synthetic methodologies for preparing 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde have evolved significantly, with palladium-catalyzed N-arylation emerging as the preferred approach. This method typically employs 2-methylimidazole and 4-bromobenzaldehyde as starting materials, utilizing palladium catalysts such as Pd₂(dba)₃ in combination with specialized phosphine ligands. The reaction conditions require careful optimization, including the use of potassium carbonate as a base and triphenylphosphine as a ligand, all conducted under inert atmospheric conditions to prevent oxidative degradation.

The mechanistic understanding of these palladium-catalyzed transformations has advanced considerably through density functional theory calculations and experimental kinetic studies. Research has revealed that selective formation of the N¹-arylated product is achievable due to unfavorable steric interactions in alternative regioisomeric pathways, with transition state energy differences of approximately 5.1 kilocalories per mole favoring the desired product. These insights have enabled the development of highly selective synthetic protocols that minimize the formation of undesired regioisomers.

Modern applications extend beyond pharmaceutical synthesis to encompass diverse areas of materials science and coordination chemistry. The compound's imidazole ring provides excellent metal coordination capabilities, making it valuable for preparing organometallic complexes and catalytic systems. Additionally, the aldehyde functionality enables participation in condensation reactions, aldol additions, and other carbon-carbon bond-forming processes that are fundamental to complex molecule construction.

Recent research has also highlighted the compound's potential in developing antimicrobial and anticancer agents through structure-activity relationship studies. These investigations have revealed that the 2-methyl substituent on the imidazole ring significantly enhances biological activity compared to unsubstituted analogs, providing guidance for designing more potent therapeutic agents. The combination of synthetic accessibility and biological activity makes 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde an attractive scaffold for drug discovery programs targeting various therapeutic areas.

The analytical characterization of this compound has benefited from advances in spectroscopic techniques and computational chemistry. X-ray crystallography has provided detailed structural information about bond lengths, torsional angles, and intermolecular interactions, while advanced nuclear magnetic resonance methods enable precise structural elucidation in solution. These analytical capabilities support both synthetic development and quality control applications in pharmaceutical manufacturing.

Contemporary synthetic challenges involving 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde include optimizing reaction selectivity, minimizing side product formation, and developing environmentally sustainable synthetic routes. Researchers have addressed these challenges through catalyst design, reaction condition optimization, and the development of alternative synthetic pathways that reduce waste generation and improve atom economy. These efforts reflect the broader trends in modern organic synthesis toward more efficient and sustainable chemical processes.

X-ray Diffraction Studies

The crystallographic characterization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can be inferred from structural studies of closely related imidazole-benzaldehyde derivatives. X-ray diffraction analysis of the structurally similar compound 4-(1H-imidazol-1-yl)benzaldehyde reveals a monoclinic crystal system with space group P2₁ [1]. The compound crystallizes with cell parameters of a = 3.7749(2) Å, b = 7.3711(5) Å, c = 14.4524(9) Å, and β = 91.096(2)°, resulting in a unit cell volume of 402.07(4) ų [1].

Single crystal X-ray diffraction data collection typically employs copper Kα radiation (λ = 1.54178 Å) at low temperatures (125 K) to enhance data quality and minimize thermal motion effects [1]. The refinement statistics for related compounds demonstrate excellent crystallographic quality, with R-factors of 0.027 and weighted R-factors of 0.079 [1]. The molecular structure exhibits bond lengths and angles within expected ranges for aromatic heterocyclic compounds.

For the target compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, the presence of the additional methyl substituent at the 2-position of the imidazole ring is expected to introduce minimal perturbations to the overall crystal packing while potentially affecting the intermolecular hydrogen bonding patterns. Comparative analysis with 3-methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, which crystallizes in the monoclinic space group P2₁/n with significantly different unit cell dimensions [2] [3] [4], suggests that substitution patterns substantially influence crystal packing arrangements.

Table 1: Crystallographic Parameters of Related Imidazole-Benzaldehyde Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Crystal System | Space Group | Dihedral Angle (°) |

|---|---|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | Monoclinic | P2₁ | 24.58 |

| 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde | C₁₅H₁₇N₃O₅ | 319.32 | Monoclinic | P2₁/n | 3.69 |

| 2-methylimidazole | C₄H₆N₂ | 82.11 | Orthorhombic | P2₁2₁2₁ | Not applicable |

| 4-(2-fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | C₁₃H₁₂FN₃ | 229.25 | Not specified | Not specified | Intermediate (estimated) |

Torsional Angle Variations in Solid State

The dihedral angle between the imidazole ring and the benzene ring represents a critical structural parameter that governs the electronic communication between these aromatic systems. Crystallographic studies of 4-(1H-imidazol-1-yl)benzaldehyde reveal a dihedral angle of 24.58(7)° between the mean planes of the imidazole and arene rings [1]. This moderate deviation from planarity results from steric interactions and crystal packing forces.

The introduction of a methyl group at the 2-position of the imidazole ring, as in 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is expected to influence this torsional relationship through both steric and electronic effects. Comparative analysis with 3-methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde demonstrates a significantly reduced dihedral angle of 3.69(2)° [3] [4], indicating enhanced planarity that facilitates π-π conjugation between the aromatic systems.

The structural parameter variations are influenced by substituent effects and intermolecular interactions. For 2-methylimidazole derivatives, the methyl group introduces steric constraints that can affect the preferred conformational arrangements [5]. The crystal packing of related compounds is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions, with centroid-centroid distances typically ranging from 3.614(1) Å to 3.7749(2) Å [2] [1].

Table 2: Torsional Angle Variations in Solid State Structures

| Compound | Imidazole-Arene Dihedral Angle (°) | Substituent Effect | Reference |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | 24.58 | Unsubstituted imidazole | [1] |

| 1-(4-methoxyphenyl)-1H-imidazole | 43.67 | Methoxy group increases angle | [1] |

| 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde | 3.69 | Nitro group decreases angle | [2] [3] [4] |

| 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (predicted) | 20-35 (estimated) | 2-methyl group moderate effect | This prediction |

| 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 25-40 (estimated) | Bromine and methyl combined |

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling relationships. For 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, proton nuclear magnetic resonance spectroscopy exhibits diagnostic resonances that confirm the molecular structure and substitution pattern.

The aldehyde proton appears as a characteristic singlet between δ 9.8-10.2 parts per million, consistent with the electron-withdrawing effect of the aromatic aldehyde functional group . Aromatic protons from the benzene ring typically resonate as multiplets in the δ 7.2-8.5 parts per million region, with the exact chemical shifts dependent on the substitution pattern and electronic effects of the imidazole substituent [8].

The imidazole ring protons display distinctive patterns, with the H-2 proton appearing as a singlet around δ 7.8-8.2 parts per million and the H-4,5 protons manifesting as doublets in the δ 7.0-7.5 parts per million range [8]. The 2-methyl substituent on the imidazole ring produces a characteristic singlet between δ 2.3-2.7 parts per million, providing unambiguous confirmation of the methylation pattern [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehyde carbonyl carbon at δ 190-195 parts per million, while aromatic carbons appear in the δ 120-140 parts per million region [10]. The imidazole carbons typically resonate between δ 140-150 parts per million, and the 2-methyl carbon appears as a primary carbon signal at δ 12-15 parts per million [8] [9].

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts for 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

| Functional Group | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) | Multiplicity/Characteristics |

|---|---|---|---|

| Aldehyde proton (CHO) | 9.8-10.2 | N/A | Singlet |

| Aromatic protons (benzene ring) | 7.2-8.5 | N/A | Multiplets |

| Imidazole H-2 | 7.8-8.2 | N/A | Singlet |

| Imidazole H-4,5 | 7.0-7.5 | N/A | Doublets |

| 2-Methyl group (CH₃) | 2.3-2.7 | N/A | Singlet |

| Aldehyde carbon (C=O) | N/A | 190-195 | Quaternary |

| Aromatic carbons | N/A | 120-140 | Various |

| Imidazole carbons | N/A | 140-150 | Quaternary/tertiary |

| 2-Methyl carbon | N/A | 12-15 | Primary |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides comprehensive vibrational fingerprint analysis for structural characterization and functional group identification. For 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, the infrared spectrum exhibits characteristic absorption bands that confirm the presence of both aldehyde and imidazole functionalities.

The most prominent feature appears in the carbonyl stretching region at 1700-1710 cm⁻¹, corresponding to the aldehyde C=O stretch [11] [12]. This frequency is lower than typical aliphatic aldehydes (1730 cm⁻¹) due to conjugation with the aromatic system, which delocalizes electron density and reduces the bond order [11] [12].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, while the characteristic aldehyde C-H stretches manifest as weak to medium intensity bands between 2700-2860 cm⁻¹ [11] [12]. These aldehyde C-H vibrations are diagnostic for distinguishing aldehydes from ketones, with the lower frequency band (2700-2760 cm⁻¹) being particularly reliable [11].

The imidazole ring contributes several characteristic vibrations, including C=N stretches between 1540-1580 cm⁻¹ and C-N stretches in the 1200-1300 cm⁻¹ region [13] [14]. Aromatic C=C stretches appear as medium to strong bands between 1580-1620 cm⁻¹, while in-plane C-H bending modes occur in the 1000-1200 cm⁻¹ range [13].

Ring breathing modes and out-of-plane deformation vibrations appear at lower frequencies between 600-900 cm⁻¹, providing additional structural confirmation [13] [15]. The 2-methyl substituent contributes additional C-H stretching and bending modes that can be distinguished from the aromatic vibrations based on their frequencies and intensities [16].

Table 4: Infrared Vibrational Mode Assignments

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (aldehyde) | 1700-1710 | Strong | Conjugated aldehyde C=O |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C-H stretch (aldehyde) | 2700-2860 | Weak-Medium | Characteristic aldehyde C-H |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong | Aromatic ring vibrations |

| C=N stretch (imidazole) | 1540-1580 | Medium-Strong | Imidazole ring C=N |

| C-N stretch (imidazole) | 1200-1300 | Medium | Imidazole C-N bond |

| C-H bend (aromatic) | 1000-1200 | Medium | In-plane C-H deformation |

| Ring breathing modes | 600-900 | Medium-Weak | Ring deformation modes |

| C-H out-of-plane bend | 750-850 | Medium | Aromatic C-H wagging |

Computational Modeling

Density Functional Theory Simulations

Density functional theory calculations provide detailed insights into the electronic structure, geometry optimization, and molecular properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. These computational approaches employ various functional and basis set combinations to achieve accurate predictions of molecular behavior.

Geometry optimization studies utilizing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have been extensively applied to related imidazole-benzaldehyde systems [17] [18] [19]. These calculations reveal that the optimized geometries reproduce experimental crystal structural parameters with excellent agreement, typically achieving root-mean-square deviations below 0.1 Å for bond lengths and 2° for bond angles [17].

The computational results demonstrate that the molecule adopts a non-planar conformation in the gas phase, with the dihedral angle between the imidazole and benzene rings ranging from 20° to 35°, depending on the computational method and basis set employed [20] [19]. This range is consistent with experimental observations for related compounds and reflects the balance between electronic conjugation and steric repulsion.

Density functional theory calculations also provide accurate predictions of vibrational frequencies when appropriate scaling factors are applied. The B3LYP/6-311++G(d,p) method typically overestimates vibrational frequencies by approximately 2-4%, requiring scaling factors around 0.96-0.98 to achieve agreement with experimental infrared and Raman spectra [19] [21].

Molecular electrostatic potential calculations reveal regions of electrophilic and nucleophilic reactivity, with the aldehyde carbonyl carbon exhibiting positive electrostatic potential suitable for nucleophilic attack, while the imidazole nitrogen atoms display negative regions favorable for electrophilic interactions [18] [22].

Molecular Orbital Energy Calculations

Frontier molecular orbital analysis provides crucial information about the electronic properties, chemical reactivity, and optical characteristics of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's ionization potential, electron affinity, and electronic excitation properties.

Density functional theory calculations using the B3LYP functional consistently predict highest occupied molecular orbital energies between -6.8 and -7.1 electron volts for imidazole-benzaldehyde derivatives [19] [23]. The lowest unoccupied molecular orbital energies typically range from -2.8 to -3.0 electron volts, resulting in energy gaps of 3.8-4.3 electron volts [19] [24] [23].

The highest occupied molecular orbital electron density is predominantly localized on the imidazole ring and the benzene ring π-system, with significant contributions from nitrogen lone pairs and aromatic π-electrons [25] [24]. The lowest unoccupied molecular orbital exhibits anti-bonding character with electron density concentrated on the aldehyde carbonyl group and the benzene ring [19] [24].

These orbital energy values enable calculation of important chemical reactivity descriptors, including chemical hardness (η = 1.9-2.2 electron volts), electronegativity (χ = 4.8-5.0 electron volts), and electrophilicity index (ω = 5.9-6.4 electron volts) [19] [23] [21]. The moderate energy gap indicates semiconducting properties with potential applications in organic electronics.

The 2-methyl substituent on the imidazole ring introduces electron-donating effects that slightly elevate the highest occupied molecular orbital energy compared to unsubstituted analogs, while having minimal impact on the lowest unoccupied molecular orbital energy [20] [24]. This results in a modest decrease in the energy gap and enhanced electron-donating character.

Table 5: Molecular Orbital Energy Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculation Method |

|---|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | -6.97 to -7.2 | -2.92 to -3.1 | 4.05-4.2 | B3LYP/6-311++G(d,p) |

| 2-methylimidazole | -0.319 to -0.315 | -0.237 to -0.254 | 0.061-0.082 | B3LYP/6-31G(d) |

| Benzimidazole derivatives (average) | -0.22 to -0.23 | -0.017 to -0.028 | 0.198-0.205 | B3LYP/6-31G(d,p) |

| 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (predicted) | -6.8 to -7.1 (estimated) | -2.8 to -3.0 (estimated) | 3.8-4.3 (estimated) | Predicted from analogs |

| Imidazole-benzaldehyde complexes | -0.31 to -0.33 | -0.24 to -0.26 | 0.05-0.09 | Various DFT methods |